2-(Aminomethyl)-5-nitrophenylboronic acid
CAS No.: 1217500-83-8
Cat. No.: VC0088999
Molecular Formula: C7H9BN2O4
Molecular Weight: 195.969
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1217500-83-8 |
---|---|
Molecular Formula | C7H9BN2O4 |
Molecular Weight | 195.969 |
IUPAC Name | [2-(aminomethyl)-5-nitrophenyl]boronic acid |
Standard InChI | InChI=1S/C7H9BN2O4/c9-4-5-1-2-6(10(13)14)3-7(5)8(11)12/h1-3,11-12H,4,9H2 |
Standard InChI Key | MJBZXZUOCPVLRP-UHFFFAOYSA-N |
SMILES | B(C1=C(C=CC(=C1)[N+](=O)[O-])CN)(O)O |
Introduction
Chemical Properties and Structure
Basic Identification and Physical Properties
2-(Aminomethyl)-5-nitrophenylboronic acid is identified by the CAS number 1217500-83-8. It has a defined molecular structure with specific physical and chemical properties that make it valuable for various applications.
Table 1: Basic Chemical Properties
Property | Value |
---|---|
CAS Number | 1217500-83-8 |
Molecular Formula | C₇H₉BN₂O₄ |
Molecular Weight | 195.97 g/mol |
IUPAC Name | [2-(aminomethyl)-5-nitrophenyl]boronic acid |
Appearance | Solid (specific color not provided in sources) |
The compound features a phenyl ring as its core structure, with a boronic acid group (-B(OH)₂) at position 1, an aminomethyl group (-CH₂NH₂) at position 2, and a nitro group (-NO₂) at position 5 . This structural arrangement contributes to its chemical reactivity and potential applications in various fields of chemistry.
Structural Identifiers
For research and database purposes, 2-(Aminomethyl)-5-nitrophenylboronic acid can be identified using various structural notation systems that enable precise identification in chemical databases and literature.
Table 2: Structural Identifiers
Identifier Type | Value |
---|---|
Standard InChI | InChI=1S/C7H9BN2O4/c9-4-5-1-2-6(10(13)14)3-7(5)8(11)12/h1-3,11-12H,4,9H2 |
Standard InChIKey | MJBZXZUOCPVLRP-UHFFFAOYSA-N |
SMILES | B(C1=C(C=CC(=C1)N+[O-])CN)(O)O |
MDL Number | MFCD12546495 |
PubChem Compound ID | 46739553 |
These identifiers serve as standardized ways to represent the compound's structure in chemical databases and scientific literature, facilitating accurate cross-referencing across different research platforms .
Related Compounds and Derivatives
Pinacol Ester Derivative
A closely related compound to 2-(Aminomethyl)-5-nitrophenylboronic acid is its pinacol ester derivative, which has distinct properties and applications. The pinacol ester derivative often serves as a protected form of the boronic acid in various synthetic procedures.
Table 3: Comparison with Pinacol Ester Derivative
Property | 2-(Aminomethyl)-5-nitrophenylboronic acid | 2-Aminomethyl-5-nitrophenylboronic acid, pinacol ester |
---|---|---|
CAS Number | 1217500-83-8 | 2096338-02-0 |
Molecular Formula | C₇H₉BN₂O₄ | C₁₃H₁₉BN₂O₄ |
Molecular Weight | 195.97 g/mol | 278.11 g/mol |
The pinacol ester derivative contains the same core structure but with the boronic acid group protected as a cyclic boronate ester formed with pinacol (2,3-dimethyl-2,3-butanediol) . This modification can enhance stability and alter solubility properties, making it useful for certain synthetic applications where the reactivity of the free boronic acid needs to be temporarily masked.
Other Related Boronic Acid Compounds
The broader family of boronic acids includes numerous compounds with structural similarities to 2-(Aminomethyl)-5-nitrophenylboronic acid. One such related compound is 5-Acetamido-2-nitrobenzeneboronic acid (CAS: 78887-36-2), which features an acetamido group instead of an aminomethyl group .
a4. Applications in Medicinal Chemistry
Drug Development Context
The importance of boronic acid derivatives in drug development has grown significantly since the approval of bortezomib, a boronic acid-containing drug used in the treatment of multiple myeloma . Since then, other boronic acid-based drugs have been approved, including:
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Ixazomib - An N-dipeptidyl boronic acid approved for multiple myeloma treatment
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Vaborbactam - A cyclic boronic acid used as a β-lactamase inhibitor in combination with antibiotics
Chemical Reactivity and Synthesis Applications
Hazard Category | Information |
---|---|
Signal Word | Warning |
Hazard Statements | H315-H319-H335 (Skin irritation, eye irritation, respiratory irritation) |
Hazard Codes | Xi (Irritant) |
Risk Codes | 36/37/38 (Irritating to eyes, respiratory system, and skin) |
Safety Statements | 26-37-60 (In case of contact with eyes, rinse immediately; wear suitable gloves; dispose of as hazardous waste) |
Similar precautions may be applicable to 2-(Aminomethyl)-5-nitrophenylboronic acid, though specific safety data should be consulted before handling .
Research Context in Pharmaceutical Development
Antimicrobial Research
Research on boronic acids similar to 2-(Aminomethyl)-5-nitrophenylboronic acid has shown promising results in the field of antimicrobial drug development. Phenylenediboronic acids have demonstrated the ability to potentiate the activity of carbapenems against KPC-producing bacteria and ceftazidime against AmpC-producing bacteria .
The positioning of substituents on phenylboronic acids has been found to significantly impact their inhibitory potency against different types of β-lactamases. For example, meta-substituted phenylboronic acids have shown improved affinity toward AmpC enzymes, while ortho-substituted variants demonstrate enhanced activity against KPC-2 .
Structure-Activity Relationships
Studies on related compounds have revealed important structure-activity relationships that might be relevant to understanding the potential biological activity of 2-(Aminomethyl)-5-nitrophenylboronic acid:
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Meta-substituted phenylboronic acids bearing amide, sulfonamide, aza-naphthol, and aza-phenol moieties show increased affinity for AmpC enzymes
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Ortho-carboxyvinyl or meta-1,2,3-triazole substitutions enhance KPC-2 inhibitory potency
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Certain functionalized phenylenediboronic acids with fluorine, bromine, CF₃, or OMe substituents can increase the sensitivity of AmpC-producers
These findings suggest that the specific arrangement of functional groups in 2-(Aminomethyl)-5-nitrophenylboronic acid might confer unique biological properties worth investigating in pharmaceutical research.
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